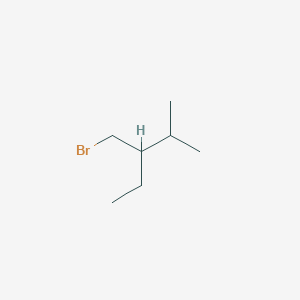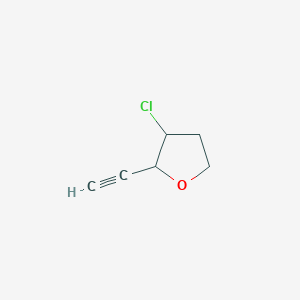
rac-(2R,3R)-3-chloro-2-ethynyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to an oxolane ring. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.
Aplicaciones Científicas De Investigación
Rac-(2R,3R)-3-chloro-2-ethynyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Comparación Con Compuestos Similares
Rac-(2R,3R)-3-chloro-2-ethynyloxolane can be compared with other similar compounds, such as:
Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate: This compound has a similar chiral configuration but different substituents, leading to distinct chemical properties and applications.
Rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: Another chiral compound with different functional groups, used in various experimental settings.
Propiedades
| 98198-80-2 | |
Fórmula molecular |
C6H7ClO |
Peso molecular |
130.57 g/mol |
Nombre IUPAC |
3-chloro-2-ethynyloxolane |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2 |
Clave InChI |
RGFCOYSMOSCVGR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1C(CCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)

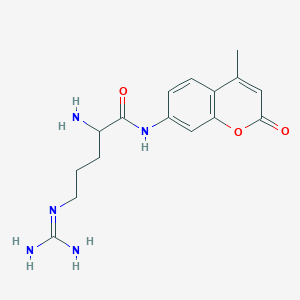


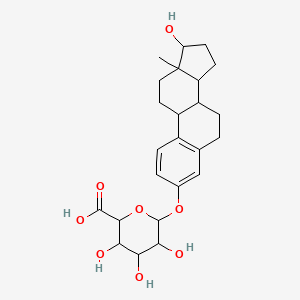
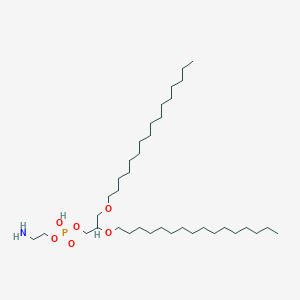

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)


